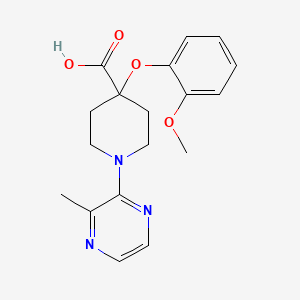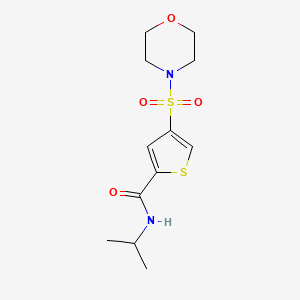![molecular formula C12H13N3O2S B5527583 2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide](/img/structure/B5527583.png)
2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide, also known as PD98059, is a potent and selective inhibitor of the MAP kinase/ERK kinase (MEK) pathway. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Electrochemical Oxidation and Photoluminescent Material Development
Research into the electrochemical oxidation of thiophene derivatives closely related to 2-cyano-3-[(3,4-dimethoxyphenyl)amino]-2-propenethioamide has unveiled potential applications in developing new classes of photoluminescent materials. For example, the electrooxidation of 2-amino-3-cyano-4-phenylthiophene has been explored, revealing the formation of π-conjugated oligoaminothiophenes exhibiting notable photoluminescence, which suggests potential applications in optoelectronic devices and materials (Ekinci, Horasan, Altundas, & Demir, 2000).
Synthesis of Polyfunctional Thiophene Derivatives
The synthesis of polyfunctional thiophene derivatives through reactions involving 3-amino-2-cyanothioacrylamides highlights another area of application. These reactions produce compounds with a rare combination of functionalities, exhibiting unique photophysical properties. This work provides insight into the optoelectronic properties of these derivatives, suggesting their utility in electronic and photonic applications (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).
Antibacterial Properties
A study on the antibacterial activities of (E) 2‐Cyano‐3‐(3′,4′‐dimethoxyphenyl)‐2‐propenoylamide derivatives reveals the potential biomedical application of these compounds. Through the synthesis of various derivatives, this research demonstrates the compounds' effectiveness against bacterial strains, suggesting their significance in developing new antibacterial agents (El-ziaty & Shiba, 2007).
Antiradiation and Anticancer Research
Investigations into the antiradiation and anticancer properties of thiophene derivatives related to this compound have been conducted. While some compounds did not show significant radiation-protective or antimalarial properties, the research broadens the understanding of such derivatives' potential applications in protective treatments against radiation and cancer (Foye, Mickles, & Boyce, 1970).
Solar Cell Applications
The molecular engineering of organic sensitizers for solar cell applications presents another fascinating research avenue. Organic sensitizers related to this compound have been synthesized and shown to exhibit high efficiency in converting photon to current upon anchoring onto TiO2 films. This suggests their potential application in improving solar cell efficiency (Kim, Lee, Kang, Ko, Yum, Fantacci, De Angelis, Di Censo, Nazeeruddin, & Grätzel, 2006).
Propiedades
IUPAC Name |
(E)-2-cyano-3-(3,4-dimethoxyanilino)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-16-10-4-3-9(5-11(10)17-2)15-7-8(6-13)12(14)18/h3-5,7,15H,1-2H3,(H2,14,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCMLMDWTCSGEH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C#N)/C(=S)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-methylisoxazol-3-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide](/img/structure/B5527505.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5527520.png)
![dimethyl 2-[(anilinocarbonyl)amino]terephthalate](/img/structure/B5527527.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5527547.png)
![3-bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5527556.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylcyclohexanecarboxamide](/img/structure/B5527559.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-phenoxy-2-furamide](/img/structure/B5527563.png)
![1-{5-[(2-chlorophenoxy)methyl]-2-furoyl}azepane](/img/structure/B5527569.png)
![4-(3-hydroxy-3-methylbutyl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylbenzamide](/img/structure/B5527576.png)
![N-[(3R*,4S*)-1-acetyl-4-cyclopropyl-3-pyrrolidinyl]-4-(methoxymethyl)-1-piperidinesulfonamide](/img/structure/B5527589.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B5527591.png)

